4-Methylhex-3-enoic acid 4-Methylhex-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 55665-79-7
VCID: VC4743290
InChI: InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
SMILES: CCC(=CCC(=O)O)C
Molecular Formula: C7H12O2
Molecular Weight: 128.171

4-Methylhex-3-enoic acid

CAS No.: 55665-79-7

Cat. No.: VC4743290

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

4-Methylhex-3-enoic acid - 55665-79-7

Specification

CAS No. 55665-79-7
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name (E)-4-methylhex-3-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
Standard InChI Key VKWJULLMBKNPEC-GQCTYLIASA-N
SMILES CCC(=CCC(=O)O)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for this compound is 4-methylhex-3-enoic acid, denoting a six-carbon chain (hex-) with a carboxylic acid group (-oic acid), a double bond at the third position (-3-en-), and a methyl branch at the fourth carbon . Its structure is defined by the E-configuration of the double bond, as confirmed by the InChIKey VKWJULLMBKNPEC-UHFFFAOYSA-N . The SMILES notation CCC(=CCC(=O)O)C further illustrates the spatial arrangement .

Table 1: Key Identifiers of 4-Methylhex-3-enoic Acid

PropertyValueSource
CAS Number55665-79-7
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Exact Mass128.084 g/mol
Boiling Point118°C
LogP (Partition Coefficient)1.817

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point is reported as 118°C, indicative of moderate volatility for a carboxylic acid of its molecular weight . Its LogP value of 1.817 suggests moderate lipophilicity, aligning with its unsaturated hydrocarbon chain and polar carboxylic acid group .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the structural features imply characteristic absorption bands:

  • Carboxylic Acid O-H Stretch: ~2500–3300 cm⁻¹ (broad)

  • C=O Stretch: ~1700 cm⁻¹

  • C=C Stretch: ~1640 cm⁻¹ .

Isomerism and Stereochemical Considerations

Geometric Isomerism

The double bond at position 3 permits E/Z isomerism. The E-isomer (trans configuration) is documented under CAS 55665-79-7 , while the Z-isomer (cis configuration) is registered under CAS 80113-35-5 .

Table 2: Comparison of E- and Z-Isomers

PropertyE-Isomer (55665-79-7)Z-Isomer (80113-35-5)
Molecular FormulaC₇H₁₂O₂C₇H₁₂O₂
Exact Mass128.084 g/mol127.076 g/mol
LogP1.8171.632
PSA (Polar Surface Area)37.3 Ų37.3 Ų

The Z-isomer exhibits a slightly lower LogP, likely due to increased molecular packing efficiency from the cis configuration .

Comparative Analysis with Structural Analogs

Saturated vs. Unsaturated Derivatives

Compared to its saturated counterpart, 4-methylhexanoic acid (no double bond), the unsaturated structure of 4-methylhex-3-enoic acid reduces rotational freedom and increases rigidity, influencing reactivity and intermolecular interactions .

Positional Isomers

  • 3-Methylhex-3-enoic Acid: Double bond at the same position but methyl group at carbon 3.

  • 4-Methylpent-3-enoic Acid: Shorter carbon chain (five carbons) with analogous branching .

Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical reactions:

  • Salt Formation: Reacts with bases (e.g., NaOH) to form carboxylates.

  • Esterification: Forms esters with alcohols under acidic conditions .

Alkene Reactivity

The double bond undergoes:

  • Electrophilic Addition: Halogens (e.g., Br₂) yield dibromo derivatives.

  • Hydrogenation: Catalytic hydrogenation produces 4-methylhexanoic acid .

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